tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate
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Overview
Description
Tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate is a chemical compound with the CAS Number: 2639391-75-4 . It has a molecular weight of 358.28 . The IUPAC name for this compound is tert-butyl (S)- (1- (benzyloxy)-4-bromobutan-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H24BrNO3/c1-16(2,3)21-15(19)18-14(9-10-17)12-20-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,19)/t14-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the stereochemistry of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, tert-butyl carbamates are known to participate in various reactions. For instance, they are used in palladium-catalyzed synthesis of N-Boc-protected anilines . They also participate in intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .Physical and Chemical Properties Analysis
The compound has a molecular weight of 358.28 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate involves the protection of the amine group, followed by the bromination of the alpha carbon, and then the coupling of the protected amine with the brominated ketone.", "Starting Materials": [ "tert-butyl carbamate", "benzyl alcohol", "4-bromo-3-oxobutan-2-yl bromide", "triethylamine", "diisopropylcarbodiimide", "N,N-dimethylformamide", "dichloromethane", "sodium bicarbonate", "brine" ], "Reaction": [ "Protection of the amine group of tert-butyl carbamate with benzyl alcohol and diisopropylcarbodiimide in N,N-dimethylformamide to form tert-butyl N-benzylcarbamate", "Bromination of the alpha carbon of 4-bromo-3-oxobutan-2-yl bromide with sodium bicarbonate in dichloromethane to form 4-bromo-3-oxobutan-2-yl bromide", "Coupling of tert-butyl N-benzylcarbamate with 4-bromo-3-oxobutan-2-yl bromide using triethylamine in dichloromethane to form tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate", "Deprotection of the benzyl group using hydrogenation or another suitable method" ] } | |
CAS No. |
189580-32-3 |
Molecular Formula |
C16H22BrNO4 |
Molecular Weight |
372.3 |
Purity |
91 |
Origin of Product |
United States |
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